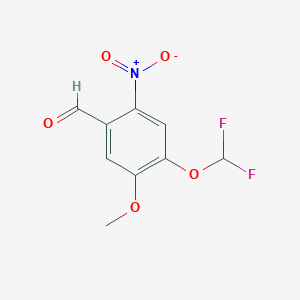

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related methoxybenzaldehyde compounds involves various chemical strategies, including reactions under specific conditions to achieve the desired molecular configuration. For example, the synthesis of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione demonstrates the use of methoxybenzaldehyde with other reagents in ethanol, showcasing the versatility of methoxybenzaldehydes in synthesis processes (Zeng, 2014).

Molecular Structure Analysis

Molecular structure analysis, including density functional theory (DFT) studies, provides insights into the conformations, charge transfers, and vibrational spectra of methoxy-nitrobenzaldehyde compounds. A study on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde reveals details about molecular geometry, vibrational frequencies, and intramolecular interactions, offering a basis for understanding similar compounds (Nataraj, Balachandran, & Karthick, 2011).

Chemical Reactions and Properties

Chemical reactions involving methoxy-nitrobenzaldehydes can lead to the formation of diverse products under various conditions. The formation of Schiff bases from reactions with benzenamine, as shown in the study on 4-Methoxy-N-(2-nitrobenzylidene)aniline, highlights the reactivity and potential for creating complex molecules (Ren & Jian, 2008).

Physical Properties Analysis

Investigations into the physical properties of methoxy-nitrobenzaldehydes, such as polymorphism, contribute to our understanding of their stability and behavior under different conditions. The study on polymorphism in 4-methoxy-3-nitrobenzaldehyde details the characterization of polymorphic forms, providing valuable information on the physical aspects of similar compounds (Wishkerman, Bernstein, & Stephens, 2006).

Chemical Properties Analysis

The chemical properties of methoxy-nitrobenzaldehydes, including their reactivity and interaction with other molecules, are crucial for their application in various fields. Studies on the reductive alkylation and synthesis of benzaldehyde derivatives shed light on the mechanisms and outcomes of chemical reactions involving these compounds, indicating their versatility and potential for further exploration (Azzena et al., 1990).

Scientific Research Applications

Molecular Structure and Vibrational Spectra

Research has explored the molecular structure and vibrational spectra of similar compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Through Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, insights into molecular geometry, harmonic vibrational frequencies, bonding features, and thermodynamic properties can be obtained. These studies are crucial for understanding the physical and chemical properties of related nitrobenzaldehydes (Nataraj, Balachandran, & Karthick, 2011).

Synthesis of Derivatives

The synthesis of derivatives from compounds like 2-nitro-5-methoxybenzaldehyde has been researched, leading to the creation of new compounds with potential biological applications. Such synthesis can involve multiple stages and various chemical reactions (Tsoungas & Searcey, 2001).

Polymorphism Study

Polymorphism in compounds similar to 4-methoxy-3-nitrobenzaldehyde has been investigated using methods like X-ray diffraction and vibrational spectroscopy. Understanding polymorphism is essential in the pharmaceutical industry as different forms can have different physical properties and bioavailability (Wishkerman, Bernstein, & Stephens, 2006).

Photochemistry Study

Studies on the photochemistry of compounds like 4-methoxy-3-nitrobenzaldehyde have examined how different substituents affect their photochemical behavior. This research has implications for developing photoactive materials and understanding light-induced chemical processes (Charlton & Koh, 1988).

Applications in Radiopharmaceuticals

Research on fluorine-18 labeled benzaldehydes, including derivatives of nitrobenzaldehydes, has been conducted for their use as precursors in the synthesis of radiopharmaceuticals for positron emission tomography. Such compounds are vital in medical imaging to diagnose and monitor diseases (Orlovskaja et al., 2016).

Catalysis and Reduction Reactions

Studies have also focused on the catalytic activity of compounds in the reduction of aldehydes like 4-nitrobenzaldehyde. These findings are significant for synthetic chemistry, offering new methods for producing primary alcohols from aldehydes (Bernando et al., 2015).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives, including methoxybenzyl alcohols, into corresponding aldehydes, has been evaluated. This research is crucial for understanding the photocatalytic processes and their potential applications in environmental and synthetic chemistry (Marotta et al., 2013).

Safety and Hazards

properties

IUPAC Name |

4-(difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO5/c1-16-7-2-5(4-13)6(12(14)15)3-8(7)17-9(10)11/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZBLGOUIGALNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2482520.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)